Physicochemical Differentiation: LogP and Lipophilicity Compared to Structural Analogs
4-Methyl-2-(trifluoromethyl)phenol exhibits a calculated LogP (SlogP) of 2.8006 [1], which is higher than the unsubstituted 2-(trifluoromethyl)phenol (LogP 1.7) [2]. This increase in lipophilicity is attributed to the presence of the 4-methyl group, which enhances the molecule's ability to partition into lipid membranes, a critical factor for passive cellular permeability in drug discovery [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | SlogP = 2.8006 |
| Comparator Or Baseline | 2-(trifluoromethyl)phenol: LogP = 1.7 |
| Quantified Difference | +1.1 LogP units |
| Conditions | Calculated values from authoritative chemical databases. |
Why This Matters
Higher lipophilicity can improve membrane permeability, making this compound a more suitable starting point for developing cell-permeable drugs or agrochemicals compared to its less lipophilic analog.
- [1] MMsINC Database. 4-Methyl-2-(trifluoromethyl)phenol. View Source
- [2] ChemExper Chemical Directory. 4-Methyl-2-(trifluoromethyl)phenol. View Source
